
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a phenethyl group and a fluorenecarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride typically involves the following steps:
Formation of N-Phenethylpiperidine: This step involves the reaction of piperidine with phenethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.
Introduction of the Fluorenecarboxylate Group: The N-phenethylpiperidine is then reacted with fluorenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane (DCM).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the fluorenecarboxylate moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including analgesics and anesthetics.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
作用机制
The mechanism of action of 4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction results in various physiological effects, including analgesia and sedation.
相似化合物的比较
Similar Compounds
N-Phenethyl-4-piperidinone: A precursor in the synthesis of fentanyl and its analogs.
4-Anilino-N-phenethylpiperidine: Another intermediate in the synthesis of fentanyl.
Fentanyl: A potent synthetic opioid analgesic.
Uniqueness
4-(N-Phenethylpiperidyl)-9-fluorenecarboxylate hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, phenethyl group, and fluorenecarboxylate moiety makes it a valuable compound for research and development in medicinal chemistry.
属性
CAS 编号 |
63957-03-9 |
|---|---|
分子式 |
C27H28ClNO2 |
分子量 |
434.0 g/mol |
IUPAC 名称 |
[1-(2-phenylethyl)piperidin-1-ium-4-yl] 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C27H27NO2.ClH/c29-27(26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)30-21-15-18-28(19-16-21)17-14-20-8-2-1-3-9-20;/h1-13,21,26H,14-19H2;1H |
InChI 键 |
FHAFDHUYIWKBCE-UHFFFAOYSA-N |
规范 SMILES |
C1C[NH+](CCC1OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24)CCC5=CC=CC=C5.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



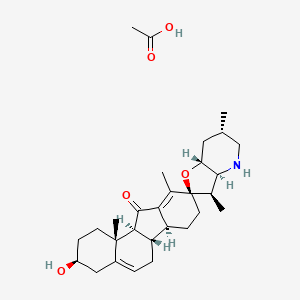
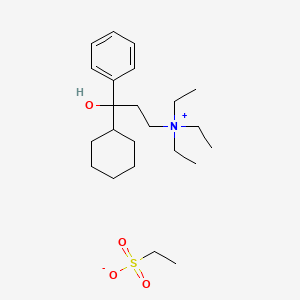
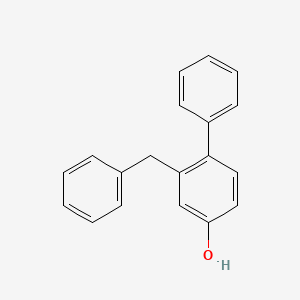
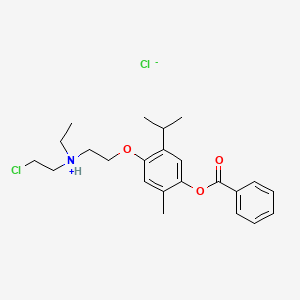
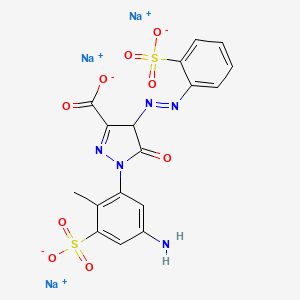

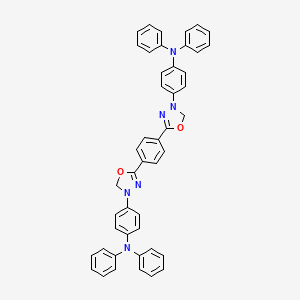
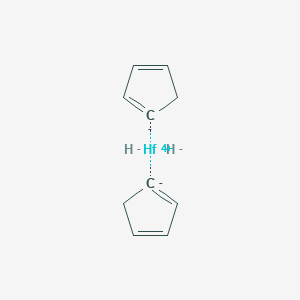


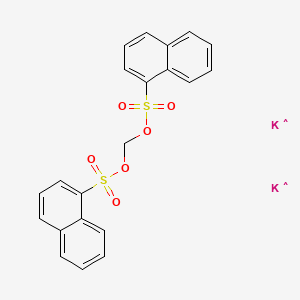

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
